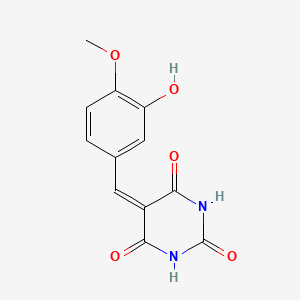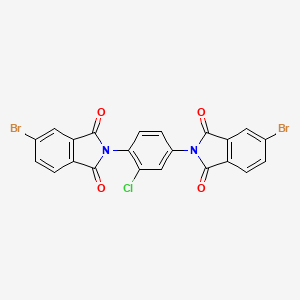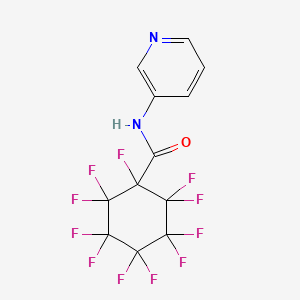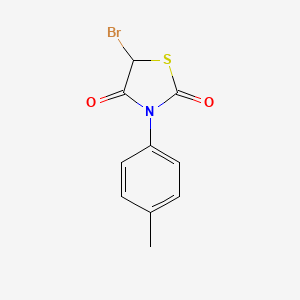
5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core and a hydroxy-methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反应分析
Types of Reactions
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methylene group can be reduced to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a methyl derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
作用机制
The mechanism of action of 5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3-Hydroxy-4-(4-methoxyphenyl)-5-(2-nitrophenyl)furan-2(5H)-one
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
Uniqueness
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its pyrimidinetrione core, which imparts distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C12H10N2O5 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC 名称 |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O5/c1-19-9-3-2-6(5-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) |
InChI 键 |
OFSAXDUOSWGYHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)
![3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11107069.png)
![Dimethyl 4,4'-[(1,9-dioxononane-1,9-diyl)diimino]dibenzoate](/img/structure/B11107075.png)
![N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B11107080.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107081.png)
![4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11107082.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11107086.png)
![(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11107091.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11107099.png)


![2,4,5-Trichloro-6-[4-(phenylcarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B11107132.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11107138.png)
